5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep and wakefulness, and the modulation of these receptors has been shown to have therapeutic potential for the treatment of sleep disorders and other neurological conditions.
Mechanism of Action
TAK-915 works by selectively blocking the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, TAK-915 can modulate the activity of the orexin system and promote sleep.
Biochemical and Physiological Effects:
In addition to its effects on sleep and wakefulness, TAK-915 has been shown to have other biochemical and physiological effects. For example, one study found that TAK-915 was able to reduce anxiety-like behavior in rats, suggesting potential applications for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
TAK-915 has several advantages for use in lab experiments, including its high selectivity for the orexin 2 receptor and its ability to modulate the orexin system. However, there are also limitations to its use, including the need for careful dosing and potential interactions with other compounds.
Future Directions
There are several potential future directions for research on TAK-915. One area of interest is the development of new compounds that can selectively target the orexin system for the treatment of sleep disorders and other neurological conditions. Another area of interest is the exploration of TAK-915's potential applications for the treatment of anxiety disorders and other psychiatric conditions.
In conclusion, TAK-915 is a promising compound with potential therapeutic applications in the areas of sleep disorders and neurological conditions. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it may be a valuable tool for the development of new treatments for these conditions.
Synthesis Methods
The synthesis of TAK-915 involves several steps, including the reaction of 3-chlorobenzylamine with 4-ethylpiperazine to form the intermediate compound, which is then reacted with 6-methyl-4(3H)-pyrimidinone to yield the final product. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
TAK-915 has been the subject of numerous scientific studies focused on understanding its mechanism of action and potential therapeutic applications. One study found that TAK-915 was effective in improving sleep quality and reducing wakefulness in rats, suggesting potential applications for the treatment of sleep disorders in humans.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-3-22-7-9-23(10-8-22)18-20-13(2)16(17(24)21-18)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGEJYBDQQDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.